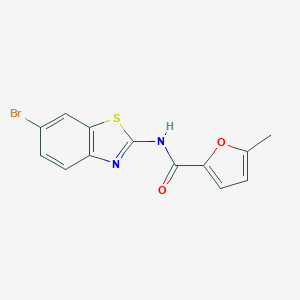
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CEP-1347 was initially developed as a neuroprotective agent, but its mechanism of action and biochemical effects have also been investigated in other contexts.
Mécanisme D'action
CEP-1347 exerts its neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a stress-activated protein kinase that is activated in response to a variety of cellular stresses, including oxidative stress and inflammation. Activation of JNK has been implicated in the pathogenesis of neurodegenerative diseases and ischemic stroke. CEP-1347 inhibits JNK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on the JNK pathway. CEP-1347 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CEP-1347 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of CEP-1347 is its relatively low potency, which may limit its efficacy in some applications.
Orientations Futures
There are several potential future directions for research on CEP-1347. One area of interest is the potential use of CEP-1347 in combination with other therapeutic agents, such as antioxidants or anti-inflammatory drugs, to enhance its neuroprotective effects. Another area of interest is the development of more potent JNK inhibitors that may be more effective than CEP-1347 in certain applications. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of CEP-1347 in different contexts.
Méthodes De Synthèse
The synthesis of CEP-1347 involves several steps, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3,4-dimethoxybenzoyl chloride, followed by reduction and purification. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
CEP-1347 has been studied extensively for its potential therapeutic applications in a variety of conditions, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the pathogenesis of these conditions.
Propriétés
Nom du produit |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-7-14(11-17(16)22-2)18(20)19-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,20) |
Clé InChI |
ACIVMQJIPCWESN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(3-Methoxyphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B214072.png)
![4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-yl)benzamide](/img/structure/B214073.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide](/img/structure/B214074.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)

![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)
